molecular formula C10H13ClFN B7945417 8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride

Cat. No.: B7945417
M. Wt: 201.67 g/mol
InChI Key: HSLPNJWFSYZZOA-UHFFFAOYSA-N
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Description

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a fluorinated benzazepine derivative. Benzazepines are a class of heterocyclic compounds that contain a seven-membered ring fused to a benzene ring. The fluorine atom in the structure enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzazepine derivatives.

Scientific Research Applications

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific fluorine substitution, which enhances its chemical stability and biological activity compared to other benzazepine derivatives.

Properties

IUPAC Name

8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLPNJWFSYZZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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